molecular formula C8H8BrNO2 B13662006 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

1-(6-Bromo-4-methoxypyridin-2-YL)ethanone

Cat. No.: B13662006
M. Wt: 230.06 g/mol
InChI Key: JMPGTCCXSVSLQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone typically involves the bromination of 4-methoxypyridine followed by acetylation. The reaction conditions often require a dry, sealed environment to prevent contamination and degradation of the product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in controlled laboratory settings. The process involves precise measurements and conditions to ensure the high purity required for research applications .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone include:

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research settings where precise chemical behavior is required .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-(6-bromo-4-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(12-2)4-8(9)10-7/h3-4H,1-2H3

InChI Key

JMPGTCCXSVSLQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)OC)Br

Origin of Product

United States

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